molecular formula C19H30N2O3 B5116570 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate

1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate

Cat. No. B5116570
M. Wt: 334.5 g/mol
InChI Key: VYNYOYIYCKLCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is a chemical compound that belongs to the piperazine family. It has been extensively studied due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate involves its interaction with serotonin receptors. It has been shown to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This results in the modulation of serotonin signaling pathways, which can have a variety of effects on physiological and pathological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate are diverse and depend on the specific serotonin receptor subtype that it interacts with. It has been shown to have anxiolytic and antidepressant effects through its interaction with the 5-HT1A receptor. It has also been shown to have hallucinogenic effects through its interaction with the 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate in lab experiments is its high affinity for serotonin receptors. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes. However, its complex synthesis method and high cost can be limiting factors for its use in some experiments.

Future Directions

There are several future directions for the study of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate. One area of interest is its potential use in the treatment of anxiety and depression. Another area of interest is its potential use in the study of the role of serotonin in the pathophysiology of various psychiatric disorders. Additionally, further studies are needed to elucidate its mechanism of action and to develop more efficient synthesis methods.
Conclusion
In conclusion, 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is a valuable tool for studying the role of serotonin in various physiological and pathological processes. Its high affinity for serotonin receptors and diverse effects make it a promising compound for future research. However, its complex synthesis method and high cost can be limiting factors for its use in some experiments. Further studies are needed to fully elucidate its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is a complex process that involves several steps. The first step involves the reaction of 1-(cyclobutylmethyl)piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with trifluoroacetic acid to yield the final product.

Scientific Research Applications

1-(Cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for serotonin receptors, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

1-(cyclobutylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-22-17-8-7-16(18(23-2)19(17)24-3)14-21-11-9-20(10-12-21)13-15-5-4-6-15/h7-8,15H,4-6,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNYOYIYCKLCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3CCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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